4-[(2-methylquinolin-4-yl)methoxy]benzoic acid
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Overview
Description
4-[(2-methylquinolin-4-yl)methoxy]benzoic acid is an organic compound with the molecular formula C18H15NO3 and a molecular weight of 293.32 g/mol . This compound is characterized by the presence of a quinoline moiety linked to a benzoic acid group via a methoxy bridge. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-methylquinolin-4-yl)methoxy]benzoic acid typically involves the reaction of 2-methylquinoline with 4-hydroxybenzoic acid in the presence of a suitable base and solvent. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(2-methylquinolin-4-yl)methoxy]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different reduced forms of the quinoline moiety.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4-[(2-methylquinolin-4-yl)methoxy]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-methylquinolin-4-yl)methoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, affecting its replication and transcription processes. Additionally, the compound may inhibit certain enzymes involved in cellular metabolism, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-methylquinolin-4-yl)methoxy]phenol
- 4-[(2-methylquinolin-4-yl)methoxy]aniline
- 4-[(2-methylquinolin-4-yl)methoxy]benzaldehyde
Uniqueness
4-[(2-methylquinolin-4-yl)methoxy]benzoic acid is unique due to the presence of both a quinoline and a benzoic acid moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
362488-51-5 |
---|---|
Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 |
Purity |
95 |
Origin of Product |
United States |
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